Product packaging for Gentamicin C2 Pentaacetate Salt(Cat. No.:CAS No. 287916-51-2)

Gentamicin C2 Pentaacetate Salt

Cat. No.: B3121504
CAS No.: 287916-51-2
M. Wt: 463.6 g/mol
InChI Key: XUFIWSHGXVLULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Gentamicin (B1671437) C2 Pentaacetate within the Aminoglycoside Class

Gentamicin belongs to the aminoglycoside class of antibiotics, a group of potent, broad-spectrum bactericidal agents. nih.gov These antibiotics are characterized by their amino-modified sugar structures and are primarily used to treat severe infections caused by Gram-negative bacteria. nih.govwikipedia.org The mechanism of action for aminoglycosides involves binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and leads to bacterial cell death. wikipedia.orgcymitquimica.comcreative-diagnostics.com

Gentamicin itself is not a single molecule but a complex mixture of related components produced by the fermentation of Micromonospora purpurea. wikipedia.orgacs.orgmdpi.com The major components of this complex are gentamicins C1, C1a, C2, C2a, and C2b. wikipedia.orgacs.orgmdpi.com These components differ in their methylation patterns at the 6' position of the purpurosamine ring, which is one of the amino sugar moieties. nih.gov The pentaacetate salt form of Gentamicin C2 is a semi-synthetic derivative created for specific research purposes. cymitquimica.combiosynth.com

Structural Characteristics of Gentamicin C2 and C2a Components

The core structure of gentamicin consists of a 2-deoxystreptamine (B1221613) ring linked to two amino sugars: garosamine (B1245194) and purpurosamine. wikipedia.org The variations among the C components occur on the purpurosamine ring. wikipedia.org

ComponentR1R2
Gentamicin C1 CH3CH3
Gentamicin C1a HH
Gentamicin C2 CH3H
Gentamicin C2a HCH3
Data sourced from multiple scientific publications.

Gentamicin C2 and C2a are stereoisomers, specifically epimers, at the C6' position of the purpurosamine ring. nih.govresearchgate.net This means they have the same chemical formula and connectivity but differ in the three-dimensional arrangement of atoms at this single chiral center. nih.gov This subtle structural difference has been shown to have a significant impact on their biological activity. For instance, research has indicated that Gentamicin C2 is approximately 50% more ototoxic than its isomer, Gentamicin C2a. nih.gov

The conversion of Gentamicin C2 into its pentaacetate salt is a key modification for research applications. This derivatization involves the acetylation of the five primary amino groups of the gentamicin molecule. While the native gentamicin complex is a mixture that can be difficult to separate into its individual components, the pentaacetate salt can be prepared with a specific ratio of C2 and C2a, often as a 2:1 mixture. cymitquimica.combiosynth.com This provides researchers with a more defined chemical entity for their studies.

This derivatization is crucial for several reasons:

Improved Analytical Characterization: The derivatized compound can be more easily analyzed using techniques like High-Performance Liquid Chromatography (HPLC), allowing for accurate quantification and separation from other components. scispace.compjoes.comresearchgate.net

Enhanced Stability: The acetate (B1210297) salt form can offer improved stability for research and analytical standards.

Controlled Studies: Using a defined mixture of C2 and C2a pentaacetate allows for more controlled experiments to probe the structure-activity relationships of these specific isomers. cymitquimica.combiosynth.com

Role of Gentamicin C2 Pentaacetate in Elucidating Molecular Mechanisms

Gentamicin C2 pentaacetate salt serves as an invaluable tool for researchers investigating the molecular basis of aminoglycoside activity and the development of bacterial resistance. By using this specific and well-characterized compound, scientists can more precisely study its interactions with the bacterial ribosome. cymitquimica.combiosynth.com

Detailed research findings have shown that the primary mechanism of action for gentamicin, including the C2 component, is the inhibition of protein synthesis by binding to the A site of the 16S ribosomal RNA within the 30S ribosomal subunit. creative-diagnostics.com This binding leads to mistranslation of the genetic code and ultimately, bacterial death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H41N5O7 B3121504 Gentamicin C2 Pentaacetate Salt CAS No. 287916-51-2

Properties

IUPAC Name

2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFIWSHGXVLULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860351
Record name 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis of Gentamicin (B1671437) C2 and Related Stereoisomers

The total synthesis and semi-synthesis of gentamicin components are crucial for isolating individual congeners and exploring their structure-activity relationships. These approaches allow for the production of gentamicins that are difficult to separate from the natural mixture produced by Micromonospora species. nih.gov

A prominent strategy for the synthesis of Gentamicin C2 involves using the readily available aminoglycoside, sisomicin (B1680986), as a starting material. nih.govacs.orgacs.org Sisomicin shares a significant portion of its structure with the gentamicin C components, making it an ideal precursor.

Another biotransformational approach has demonstrated the conversion of sisomicin to Gentamicin C2b by Micromonospora rhodorangea. asm.org This process involves enzymatic reactions, including 6'-N-methylation. asm.org

Regioselective derivatization is a critical aspect of aminoglycoside synthesis, allowing for the modification of specific functional groups within the complex molecule. In the synthesis of gentamicin conjugates, a common approach involves protecting the amine groups to facilitate separation and subsequent specific modifications. researchgate.net For instance, reacting the gentamicin complex with benzyl (B1604629) chloroformate allows for the formation of amine-protected components that can be separated using techniques like preparative HPLC. researchgate.net

Another method involves the use of reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) to derivatize the gentamicin components for analytical purposes, enabling their separation and quantification by HPLC. researchgate.netscispace.com This derivatization targets the primary amine groups, allowing for the differentiation of the closely related congeners. researchgate.netchromforum.org

Achieving the correct stereochemistry is paramount in the synthesis of biologically active molecules like Gentamicin C2. Modern synthetic strategies employ stereocontrolled routes to ensure the desired configuration at chiral centers. nih.govacs.org

In the synthesis of Gentamicin C2 from sisomicin, stereochemical control is exerted during the introduction of the 6'-C-methyl group. acs.org The use of a chiral auxiliary, such as (R)-tert-butylsulfinamide, directs the addition of the methyl group to the desired face of the molecule, leading to a high diastereoselectivity. nih.govacs.org This auxiliary-assisted approach is instrumental in controlling the stereochemistry at the C6' position, a key structural feature differentiating the gentamicin C congeners. The reaction of a sisomicin-derived intermediate with methylmagnesium chloride at low temperatures results in a high ratio of the desired stereoisomer. acs.org This contrasts with earlier methods that often produced mixtures of isomers. nih.gov

Enzymatic Acetylation and Biotransformational Studies

The primary mechanism of resistance to aminoglycosides like gentamicin in clinical settings is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.govnih.gov Among these, the aminoglycoside acetyltransferases (AACs) play a significant role by catalyzing the transfer of an acetyl group to the amine functions of the aminoglycoside, rendering it inactive. nih.govontosight.aiontosight.ai

Investigation of Aminoglycoside Acetyltransferases (AACs)

AACs are a diverse family of enzymes that are classified based on the position they acetylate on the aminoglycoside substrate. nih.govontosight.aiontosight.ai The nomenclature, such as AAC(3), AAC(2'), and AAC(6'), indicates the specific site of acetylation. nih.govontosight.aiontosight.ai Understanding the function and specificity of these enzymes is crucial for developing new aminoglycosides that can evade this resistance mechanism.

The regiospecificity of AAC enzymes determines which aminoglycosides they can inactivate. Different AAC enzymes exhibit distinct substrate profiles.

The AAC(3) class of enzymes acetylates the 3'-amino group of aminoglycosides. ontosight.ai This modification prevents the antibiotic from binding to the bacterial ribosome. ontosight.ai

The AAC(2') enzymes, such as Gentamicin 2'-N-acetyltransferase, catalyze the acetylation of the 2'-amino group of gentamicins. ontosight.aiacs.org

The AAC(6') enzymes are particularly important in the context of gentamicin resistance. nih.gov They are divided into different subtypes with varying specificities:

AAC(6')-I subtypes typically confer resistance to tobramycin (B1681333) and amikacin (B45834) but not to the major components of the gentamicin complex. mdpi.comfrontiersin.orgembopress.org However, they can inactivate gentamicin C1a. mdpi.com The inability of AAC(6')-I enzymes to inactivate Gentamicin C1 and C2 is attributed to the presence of a methyl group at the C6' position, which creates a steric clash with the enzyme's active site. mdpi.comnih.gov

AAC(6')-II subtypes, on the other hand, are capable of acetylating gentamicins C1, C1a, and C2 but not amikacin. nih.govfrontiersin.orgembopress.org

Mutational studies on AAC enzymes have revealed that small changes in the enzyme's amino acid sequence can lead to significant shifts in their substrate specificity and regiospecificity. nih.gov For example, a variant of the bifunctional enzyme AAC(6')-Ie/APH(2")-Ia with a point mutation and a truncation was found to acetylate amikacin and arbekacin (B1665167) at a novel 4'''-amine position, demonstrating a switch in regiospecificity. nih.gov

The differential activity of AAC enzymes against the various gentamicin congeners highlights the subtle structural differences that govern their interaction and inactivation.

Table 1: Substrate Specificity of Selected Aminoglycoside Acetyltransferase (AAC) Subtypes

Enzyme Subtype Key Substrates Inactivated Key Substrates Not Inactivated Reference(s)
AAC(6')-I Tobramycin, Amikacin, Gentamicin C1a Gentamicin C1, Gentamicin C2 mdpi.com, frontiersin.org, embopress.org
AAC(6')-II Tobramycin, Gentamicin C1, Gentamicin C1a, Gentamicin C2 Amikacin nih.gov, frontiersin.org, embopress.org
AAC(3)-I Gentamicin, Sisomicin nih.gov

| AAC(2')-II | Gentamicin | | ontosight.ai |

Table 2: Mentioned Chemical Compounds

Compound Name
Gentamicin C1
Gentamicin C1a
Gentamicin C2
Gentamicin C2a
Gentamicin C2b
Gentamicin A
Gentamicin B
Gentamicin B1
Gentamicin X2
Sisomicin
Amikacin
Arbekacin
Tobramycin
Kanamycin (B1662678)
Streptomycin
Garamine (B8066852)
Garosamine (B1245194)
2-deoxystreptamine (B1221613)
Benzyl chloroformate
1-fluoro-2,4-dinitrobenzene (FDNB)
(R)-tert-butylsulfinamide
Methylmagnesium chloride
Trifluoroacetic acid
Diazabicycloundecene
Potassium hydrogen sulfate
Palladium hydroxide
Barium hydroxide
Acetic acid
o-phthalaldehyde (B127526) (OPA)
Mercaptopropionic acid
Kinetic Mechanism Analysis of Acetyl Transfer Reactions

Aminoglycoside acetyltransferases (AACs) are a major family of AMEs that catalyze the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to an amino group on the aminoglycoside substrate, such as gentamicin. nih.govasm.org This acetylation prevents the antibiotic from binding to its ribosomal target. ontosight.ai

Kinetic studies on various AAC enzymes, including those that act on gentamicin, have revealed that they generally follow a sequential kinetic mechanism. nih.govasm.orgresearchgate.net This means that both substrates, the aminoglycoside and acetyl-CoA, must bind to the enzyme to form a ternary complex before the acetyl transfer reaction can occur. nih.govnih.gov The order of substrate binding can vary; for some AACs, the binding is random (either substrate can bind first), while for others, it is ordered, with acetyl-CoA typically binding before the aminoglycoside. nih.gov

The catalytic efficiency of these enzymes can vary significantly depending on the specific aminoglycoside substrate. For example, AAC(3) isoenzymes show a preference for the gentamicin group of aminoglycosides. nih.gov

Table 1: Kinetic Mechanisms of Representative Aminoglycoside Acetyltransferases (AACs)

EnzymeSubstrate(s)Kinetic MechanismKey FindingsReference(s)
AAC(3)-IV Gentamicin, Ribostamycin, Acetyl-CoASequential, Random Bi-BiA chemical step is partially rate-limiting. Catalysis is pH-dependent. nih.govacs.org
AAC(6')-Ii Kanamycin A, Acetyl-CoASequentialExhibits dimer subunit cooperativity. nih.gov
AAC(3)-I / AAC(3)-II Gentamicin, Tobramycin, KanamycinNot specified, but implied sequentialCatalyze 3-N acetylation. Isoenzymes show different substrate profiles. nih.govnih.gov

This table is generated based on available data and may not be exhaustive.

Structural Basis of Enzymatic Acetylation (e.g., Enzyme-Substrate Complexes)

The structural analysis of AACs, often through X-ray crystallography of enzyme-substrate or enzyme-cofactor complexes, provides a detailed view of how these enzymes recognize and modify aminoglycosides like gentamicin. nih.govcore.ac.uk The enzyme aminoglycoside 6'-N-acetyltransferase type Ii (AAC(6')-Ii), for example, belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily. core.ac.uk

Crystal structures of AAC(3)-IIIa, a promiscuous enzyme that acetylates gentamicin, have been solved in complex with coenzyme A (CoASH) and various aminoglycosides, including gentamicin itself. nih.gov These structures reveal a tripartite aminoglycoside binding site. nih.gov The central 2-deoxystreptamine (DOS) ring of the aminoglycoside, which is common to many members of this class, is a key anchor point. nih.gov

In the AAC(3)-IIIa-gentamicin complex, the antibiotic is stabilized through a network of hydrogen bonds and water-mediated interactions. nih.gov Specifically, the N-1 position of the central ring interacts with residues Tyr64, Glu123, Tyr146, and Thr212. nih.gov The N-3 position, the target for acetylation by this enzyme, forms a hydrogen bond with His176, a residue implicated in catalysis. nih.gov Interestingly, gentamicin shows a similar binding pattern to another 4,6-disubstituted aminoglycoside, sisomicin, particularly at the central and double prime rings. nih.gov However, there is a noticeable lack of interactions between the prime ring of gentamicin and the enzyme. nih.gov

An alternative, non-productive binding mode for gentamicin was also observed in some crystal structures, highlighting the dynamic nature of enzyme-substrate interactions. nih.gov

Table 2: Key Residues in AAC(3)-IIIa Involved in Gentamicin Binding

Gentamicin MoietyInteracting Enzyme Residue(s)Type of InteractionReference(s)
Central Ring (N-1) Y64, E123, Y146, T212Direct Hydrogen Bonds nih.gov
Central Ring (N-3) H176Direct Hydrogen Bond (Catalytic) nih.gov
Double Prime Ring VariousSimilar to Sisomicin Binding nih.gov
Prime Ring None Observed- nih.gov

This table summarizes key interactions described in the provided search results.

Role of Other Aminoglycoside Modifying Enzymes (AMEs) in Derivatization

Besides acetyltransferases, two other major families of AMEs contribute to aminoglycoside resistance: O-nucleotidyltransferases (ANTs) and O-phosphotransferases (APHs). nih.govnih.govmdpi.com These enzymes catalyze the transfer of a nucleotidyl group or a phosphate (B84403) group, respectively, from a nucleotide triphosphate (usually ATP or GTP) to a hydroxyl group on the aminoglycoside. nih.govmdpi.comnih.gov This modification also leads to the inactivation of the antibiotic. nih.gov

ANTs, also known as adenylyltransferases, modify hydroxyl groups at various positions on the aminoglycoside scaffold. nih.govnih.gov For gentamicin and related 4,6-disubstituted aminoglycosides, the 2''-hydroxyl group is a common target for nucleotidylation by ANT(2'') enzymes. nih.govasm.org The transfer of an adenosine (B11128) monophosphate (AMP) group to this position sterically hinders the binding of the modified gentamicin to the bacterial ribosome. nih.gov

APHs, or aminoglycoside kinases, are a diverse group of enzymes that phosphorylate aminoglycoside hydroxyl groups. nih.govnih.govnih.gov Several APH families exist, categorized by the position they modify. nih.gov The APH(2'') family of enzymes is clinically significant and confers resistance to gentamicin by phosphorylating the 2''-hydroxyl group. nih.govasm.org Some APH(3') enzymes, which phosphorylate the 3'-hydroxyl group, can also contribute to resistance, although gentamicin's structure lacks this specific hydroxyl group, making it inherently resistant to this particular modification. mdpi.comresearchgate.netfrontiersin.org

APH enzymes typically operate via a sequential kinetic mechanism, where both the aminoglycoside and the nucleotide triphosphate (ATP or GTP) must bind to form a ternary complex before phosphate transfer occurs. nih.gov For example, APH(2″)-IVa utilizes a Bi-Bi sequential random mechanism and can use both ATP and GTP as the phosphate donor, a rare feature among phosphotransferases. nih.gov

Sequential Enzymatic Modifications and Their Chemical Outcomes

A single aminoglycoside molecule can be a substrate for multiple AMEs, leading to sequential or double modifications. nih.govasm.org This can occur when a bacterium expresses several different AME genes or a bifunctional enzyme capable of carrying out two different modifications. nih.govresearchgate.net

Studies have shown that the initial modification of an aminoglycoside can affect its subsequent modification by another enzyme. nih.govasm.org In many cases, a second modification can still occur, although the efficiency might be decreased or, in some instances, completely abolished. nih.govasm.org For example, the bifunctional enzyme AAC(3)-Ib/AAC(6′)-Ib′ has been shown to be capable of diacetylating gentamicin. nih.gov

The chemical outcome of these sequential modifications is a multiply derivatized aminoglycoside. Since a single modification does not always lead to complete inactivation of the antibiotic, a second modification can provide a more robust mechanism for drug inactivation, leading to higher levels of resistance. asm.orgnih.gov In the biosynthesis of gentamicin, a phosphotransferase, GenP, catalyzes a 3'-phosphorylation step, which is the initial step in a sequence leading to the C-3',4'-dideoxygenation that characterizes the final gentamicin structure. researchgate.netbiorxiv.org This natural modification pathway cleverly uses a resistance-like mechanism to create a more potent antibiotic that is itself resistant to APH(3') enzymes. researchgate.net

Design and Application of Bisubstrate Inhibitors to Study AMEs

One strategy to combat resistance is to develop inhibitors of AMEs. nih.govnih.gov Bisubstrate inhibitors are a powerful class of molecules designed for this purpose. nih.govdigitellinc.com These inhibitors are engineered molecules that mimic the ternary complex of the enzyme, containing features of both the aminoglycoside substrate and the cofactor (e.g., acetyl-CoA or ATP) linked together. nih.govdigitellinc.com

By covalently linking the two substrates, these analogs are designed to bind to the enzyme's active site with high affinity and specificity, effectively blocking the natural substrates from binding. nih.govdigitellinc.com For example, bisubstrate inhibitors of AAC(6') have been created by linking an aminoglycoside analog to a CoA analog. nih.gov These have proven to be potent inhibitors with nanomolar to micromolar potencies and have been instrumental in mechanistic studies and for obtaining crystal structures that provide valuable information about the enzyme's active site. nih.gov

Similarly, bisubstrate analogs have been designed for other transferase enzymes, such as methyltransferases, by conjugating the substrate with a cofactor analog like S-adenosylmethionine (SAM). digitellinc.comchemrxiv.orgnih.gov These inhibitors often display high potency (nanomolar activity) and selectivity for their target enzyme over other related enzymes. digitellinc.com The design often incorporates linkers, such as alkynes, that mimic the transition state geometry of the transfer reaction, further enhancing binding affinity. chemrxiv.orgresearchgate.net While highly potent in biochemical assays, a major challenge for bisubstrate inhibitors is achieving cellular activity, often due to poor membrane permeability. nih.gov

Non-Enzymatic Chemical Derivatization Techniques for Aminoglycosides

Non-enzymatic chemical derivatization is a cornerstone of medicinal chemistry for enhancing the therapeutic properties of aminoglycosides, a class of potent antibiotics. These synthetic modifications are primarily aimed at overcoming the challenge of bacterial resistance, which often arises from the enzymatic modification of the antibiotic by bacteria. The core strategy involves the selective chemical alteration of the aminoglycoside structure, particularly at the numerous amino and hydroxyl groups that are crucial for their antibacterial activity and are also the primary targets for bacterial resistance enzymes.

The subject of this article, Gentamicin C2 Pentaacetate Salt, is a specific salt form of the gentamicin C2 congener. Gentamicin C2 possesses five basic amino groups, which can be protonated. In the final stages of its chemical synthesis and purification, an ion-exchange chromatography step followed by lyophilization from aqueous acetic acid is often employed. This process yields the pentaacetate salt, where five acetate (B1210297) anions serve as counter-ions to the protonated amine centers of the gentamicin C2 molecule. nih.govacs.org This salt formation enhances the stability and solubility of the compound but is distinct from the covalent derivatization techniques discussed below, which are designed to alter the molecule's biological activity.

Key non-enzymatic derivatization strategies focus on creating new analogues that can evade bacterial defense mechanisms. One of the most prevalent bacterial resistance mechanisms is the enzymatic N-acetylation of aminoglycosides by aminoglycoside acetyltransferases (AACs). Therefore, a major focus of chemical derivatization is the modification of these target amino groups.

N-Acylation and N-Alkylation: A prominent strategy to combat resistance is the N-acylation of the aminoglycoside's amino groups. By introducing specific acyl groups, chemists can sterically hinder the approach of bacterial enzymes like AACs. nih.gov For example, 1-N-acylation has proven to be a highly successful strategy, leading to clinically important semisynthetic aminoglycosides like amikacin. nih.gov Research has also demonstrated that N-acylation at the 6'-position can yield derivatives that are resistant to deactivation by the widespread 6'-aminoglycoside acetyltransferase (AAC(6')). nih.gov Similarly, N-alkylation at these positions serves the same purpose of blocking enzymatic modification.

Modification of Key Functional Groups: Another approach involves the modification or removal of functional groups that are targets for enzymatic inactivation. A prime example is the synthesis of 1-deaminogentamicin C2. In this process, the amino group at the 1-position is removed. The resulting compound was found to be neither a substrate nor an inhibitor of aminoglycoside-inactivating enzymes, highlighting the critical role of the substitution pattern at this position for biological activity and enzyme recognition. nih.gov

Synthesis of Dimers and Conjugates: To develop agents with novel or enhanced mechanisms of action, researchers have synthesized aminoglycoside dimers and conjugates. Dimerization involves linking two aminoglycoside units together. nih.gov This can lead to compounds with significantly enhanced binding affinity for their ribosomal RNA target. Conjugation, the linking of an aminoglycoside to a different class of molecule, such as a peptide or a fluoroquinolone, aims to create hybrid compounds with broadened antibacterial spectra or the ability to overcome resistance in innovative ways.

The following tables summarize key non-enzymatic derivatization techniques and research findings related to the chemical modification of aminoglycosides.

Table 1: Non-Enzymatic Derivatization Strategies for Aminoglycosides

Derivatization Strategy Target Site(s) on Aminoglycoside Chemical Transformation Primary Purpose
N-Acylation 1, 3, 2', 6' amino groups Addition of an acyl group To block modification by Aminoglycoside Acetyltransferases (AACs) and overcome resistance. nih.gov
N-Alkylation 6' and 3" amino groups Addition of an alkyl group To prevent enzymatic modification and create novel analogues. nih.gov
Deamination 1-amino group Removal of the amino group To investigate structure-activity relationships and enzyme interaction. nih.gov
Dimerization Various Covalent linking of two aminoglycoside molecules To enhance binding affinity to the ribosomal RNA target. nih.gov

| Conjugation | Various | Attachment to other molecules (e.g., peptides, fluoroquinolones) | To create hybrid antibiotics with novel or expanded activity. |

Table 2: Detailed Research Findings on Gentamicin Derivatization

Original Compound Derivatization Method Resulting Derivative Key Finding Reference
Gentamicin C2 N-protection, N-formylation, O-acetylation, dehydration, radical-induced deamination, deprotection 1-deaminogentamicin C2 The derivative was not a substrate or inhibitor for aminoglycoside-inactivating enzymes, indicating the importance of the 1-amino group. nih.gov
Sisomicin (starting material) Multi-step chemical synthesis including addition of a methyl group Gentamicin C2 (as acetate salt) A stereocontrolled route was established for the synthesis of specific gentamicin congeners, isolated as their acetate salts. nih.govacs.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
Gentamicin C1
Gentamicin C1a
Gentamicin C2
Gentamicin C2a
Gentamicin C2b
Gentamicin B1
Gentamicin X2
Sisomicin
Garamine
Amikacin
Fluoroquinolones

Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of aminoglycosides and their derivatives. It provides unparalleled information on the connectivity, chemical environment, and spatial arrangement of atoms within a molecule.

Upon N-acetylation, the signals of protons and carbons adjacent to the newly formed amide bonds experience a notable downfield shift due to the electron-withdrawing nature of the acetyl carbonyl group. Furthermore, five new singlets corresponding to the methyl protons of the acetate (B1210297) groups appear in the ¹H NMR spectrum, typically in the range of 1.9-2.1 ppm. In the ¹³C NMR spectrum, new signals for the acetate carbonyl carbons appear around 170-175 ppm, while the acetate methyl carbons resonate near 20-25 ppm.

The following table presents the ¹H and ¹³C NMR chemical shift assignments for the parent compound, Gentamicin (B1671437) C2, in D₂O. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Gentamicin C2 in D₂O

Atom No. ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
Ring II (2-deoxystreptamine)
1 51.1 3.25
2 36.3 1.80 (ax), 2.39 (eq)
3 50.4 3.48
4 86.4 4.10
5 75.2 3.92
6 80.0 4.31
Ring I (Purpurosamine)
1' 97.9 5.75
2' 50.1 3.54
3' 70.0 3.75
4' 61.9 3.88
5' 72.0 4.21
6' 53.6 3.60
6'-CH₃ 12.7 1.30
6'-NHCH₃ 34.0 2.75
Ring III (Garosamine)
1'' 101.4 5.38
2'' 69.9 4.30
3'' 66.0 3.65
4'' 73.8 3.80
5'' 71.8 3.99
3'-CH₃ 28.1 -
4'-OH - -
3'-N-CH₃ 33.5 2.55

Confirming that acetylation has occurred at all five available amino groups (positions 1, 3, 2', 6', and 3'') requires two-dimensional (2D) NMR techniques, primarily the Heteronuclear Multiple Bond Correlation (HMBC) experiment. nih.govcolumbia.edu This experiment reveals correlations between protons and carbons that are separated by two or three bonds.

To confirm the regioselectivity, one would look for a correlation peak between the protons of an acetyl-methyl group (at ~2.0 ppm) and the carbon atom of the aminoglycoside skeleton to which the corresponding nitrogen atom is attached. For example, a three-bond correlation between the methyl protons of an acetyl group and the C-1 carbon (~51 ppm) of the deoxystreptamine ring would provide unambiguous proof of acetylation at the N-1 position. The presence of such correlations for all five nitrogen-bearing carbons (C-1, C-3, C-2', C-6', and C-3'') confirms the formation of the pentaacetylated derivative. The Heteronuclear Single Quantum Coherence (HSQC) experiment is used in conjunction to first assign which protons are directly attached to which carbons. columbia.edusdsu.edu

The biological activity of aminoglycosides is intimately linked to their three-dimensional structure. NMR studies in aqueous solution have shown that the side chain of Gentamicin C2 (specifically, the orientation of the C6' substituent on Ring I) is not random but predominantly adopts a specific arrangement. nih.govacs.org

Analysis of the ³J-coupling constant between H-5' and H-6' (³JH5',H6'), which is observed to be small (3.3 Hz), indicates a gauche relationship between these two protons. nih.gov This finding, supported by data from Rotating frame Overhauser Effect Spectroscopy (ROESY), suggests that the side chain of Gentamicin C2 predominantly populates the gauche-gauche (gg) conformation. acs.org This conformation describes the torsional angles about the C5'-C6' bond. In contrast, its epimer, Gentamicin C2a, which differs only in the stereochemistry at the C6' position, shows a larger coupling constant (7.4 Hz) and populates a different, gauche-trans (gt), conformation. nih.govacs.org This highlights the power of NMR in discerning subtle but significant structural preferences in solution.

The basicity of the amino groups, quantified by their pKa values, is critical for the mechanism of action of parent aminoglycosides, as it governs the electrostatic interactions with the negatively charged bacterial ribosomal RNA. acs.org The individual pKa values of these amino groups can be determined by monitoring the pH-dependent chemical shifts of nearby ¹H or ¹⁵N nuclei in a series of NMR experiments over a range of pH values. nih.govacs.orgnih.gov

However, the chemical modification involved in creating Gentamicin C2 Pentaacetate Salt fundamentally alters this property. The N-acetylation process converts the five basic primary and secondary amino groups into neutral amide functionalities. Amides are substantially less basic than amines, with the pKa of their conjugate acids being close to zero. Consequently, they are not protonated under physiological pH conditions. Therefore, the concept of determining their pKa values in an aqueous environment is not applicable, as their ability to act as bases has been effectively neutralized by the acetylation.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the mass and elemental composition of a molecule.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the chemical formula of a synthesized compound like Gentamicin C2 Pentaacetate. nih.govresearchgate.net Unlike standard mass spectrometry, HRMS measures the mass of an ion with extremely high accuracy (typically within 5 parts per million), which allows for the determination of its precise elemental composition.

The chemical formula for Gentamicin C2 is C₂₀H₄₁N₅O₇, with a theoretical exact mass of 463.30095 Da. The addition of five acetyl groups (each involving the addition of C₂H₂O) results in the formula C₃₀H₅₁N₅O₁₂ for Gentamicin C2 Pentaacetate. The theoretical exact mass for this neutral molecule is 673.35342 Da. In a typical HRMS experiment using electrospray ionization (ESI), the molecule is observed as a protonated ion, [M+H]⁺.

The expected ion for Gentamicin C2 Pentaacetate would be [C₃₀H₅₂N₅O₁₂]⁺, which has a calculated theoretical exact mass of 674.36125 Da. The experimental observation of an ion with this exact mass by HRMS provides definitive evidence that the target molecule has been successfully synthesized with the correct elemental formula, confirming that five acetylation reactions have occurred.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. nih.gov In the context of gentamicin C2, MS/MS provides crucial information about its structural integrity and helps in identifying its components. researchgate.net

Under electrospray ionization (ESI) in positive ion mode, gentamicin C components undergo specific fragmentation. researchgate.net For gentamicin C2, which has a molecular weight of approximately 463.5 g/mol , the protonated molecule [M+H]⁺ is observed at m/z 464. researchgate.net A key fragmentation pathway for gentamicin C components involves the cleavage of glycosidic bonds. nationalmaglab.org A characteristic fragment ion observed for the gentamicin C series, including C2, is at m/z 322. researchgate.net This ion corresponds to the garamine (B8066852) moiety, which is a common structural feature of these compounds. lcms.cz

The fragmentation pattern helps in differentiating between the various gentamicin components. While gentamicin C2 and C2a are isomers that are difficult to separate chromatographically, they produce identical MS/MS fragmentation patterns due to their same molecular mass. researchgate.net The analysis of these fragmentation pathways is essential for the structural confirmation of gentamicin C2 in complex mixtures. researchgate.net

Table 1: Key MS/MS Fragmentation Data for Gentamicin C2
Precursor Ion (m/z)Characteristic Fragment Ion (m/z)Structural Assignment of Fragment
464 [M+H]⁺322Garamine moiety

Chromatographic Methods Coupled with Mass Spectrometry (e.g., LC-MS, GC-MS)

The coupling of chromatographic separation techniques with mass spectrometry provides a robust platform for the analysis of gentamicin components. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used method for the analysis of gentamicin. nih.gov Due to the lack of a UV-absorbing chromophore, mass spectrometry is the preferred detection method for these compounds. lcms.cz Various LC-MS methods have been developed for the separation and quantification of gentamicin congeners in different matrices. nih.govwaters.com A common approach involves reversed-phase chromatography, often with the use of ion-pairing agents to improve retention and peak shape. nih.gov For instance, a rapid isocratic method using an Atlantis Premier BEH Z-HILIC Column has been shown to effectively separate the main components of gentamicin (C1, C1a, C2, and C2a) without the need for derivatization. waters.com Another method utilizes a porous graphitic carbon stationary phase for the fast determination of underivatized gentamicin C components and their impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied to the analysis of gentamicin, although it requires derivatization of the polar hydroxyl and amino groups to increase volatility. nih.govepa.gov A two-step derivatization process involving trimethylsilylation of hydroxyl groups and acylation of amino groups has been successfully used. nih.gov Electron impact mass spectra of the derivatized gentamicin C1, C1a, and C2 have been interpreted to elucidate their structures. nih.gov While GC-MS can provide valuable structural information, the need for derivatization makes it a more complex procedure compared to LC-MS for routine analysis. lcms.czwaters.com

Table 2: Comparison of Chromatographic Methods for Gentamicin C2 Analysis
TechniqueSample PreparationKey AdvantagesKey Limitations
LC-MSOften requires no derivatizationHigh sensitivity and specificity, suitable for complex matricesCo-elution of isomers like C2 and C2a can occur
GC-MSRequires derivatizationProvides detailed structural information from fragmentationMore complex sample preparation, potential for incomplete derivatization

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution.

Crystal Structure Analysis of Gentamicin C2 Pentaacetate (if available)

As of the current literature, a specific crystal structure for this compound is not publicly available. The pentaacetate salt is primarily used in research settings, and its crystalline structure has not been elucidated. ontosight.ai

Structural Insights from Aminoglycoside-Modifying Enzyme Complexes

While a crystal structure for the isolated gentamicin C2 pentaacetate is not available, significant structural insights can be gained from the crystal structures of gentamicin and related aminoglycosides complexed with aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes are a primary cause of bacterial resistance to aminoglycosides. nih.gov

Crystal structures of AMEs in complex with aminoglycosides like kanamycin (B1662678) have revealed the molecular basis of their inactivation mechanism. nih.gov For example, the structure of aminoglycoside phosphotransferase (APH) enzymes shows how they specifically recognize and phosphorylate hydroxyl groups on the antibiotic, rendering it inactive. nih.gov Although a structure with gentamicin C2 is not specified, the binding modes observed for other 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides provide a model for how gentamicin C2 would interact with these enzymes. These studies are crucial for understanding resistance mechanisms and for the rational design of new antibiotics that can evade modification by AMEs.

Crystal Structures of Aminoglycoside-RNA Complexes and Binding Interactions

The primary target of gentamicin is the bacterial ribosome, specifically the decoding A site of the 16S ribosomal RNA. embopress.orgrcsb.org Crystal structures of various aminoglycosides, including gentamicin C1a, complexed with oligonucleotides representing the ribosomal A site have been determined. embopress.orgnih.gov These structures reveal the intricate network of hydrogen bonds and electrostatic interactions that govern the binding of the antibiotic to its RNA target. nih.gov

Mechanistic Investigations of Molecular Interactions and Biological Activity at a Chemical Level

Elucidating Structure-Activity Relationships through Chemical Modification

The biological activity of gentamicin (B1671437) is intrinsically linked to its chemical structure. Modifications to the core molecule can significantly alter its interaction with its biological targets, providing a clear illustration of structure-activity relationships (SAR). The mixture known as Gentamicin C2 pentaacetate, which includes components C2 and C2a, is utilized in research to better understand these relationships and how they influence interactions with bacterial targets. cymitquimica.com

Gentamicin C2 is a component of the broader gentamicin C complex, which also includes C1a and C1. These components share a common binding site on the bacterial 30S ribosomal subunit, specifically within the A-site of the 16S rRNA, but exhibit different binding affinities. embopress.orgembopress.org The subtle structural differences between these molecules—primarily the presence or absence of methyl groups on the 6'-carbon and 6'-amino group of the purpurosamine ring (Ring I)—are responsible for these variations in affinity. embopress.org

Biochemical studies using a model RNA oligonucleotide that mimics the ribosomal A-site have quantified these differences. embopress.orgembopress.org Gentamicin C1a and C2 bind with similar high affinities, while Gentamicin C1 shows a significantly weaker interaction, with a 20- to 50-fold lower affinity. embopress.orgembopress.org The addition of a methyl group at the 6'-carbon (distinguishing C2 from C1a) does not substantially impact binding affinity. embopress.org However, the further methylation of the 6'-amino group (distinguishing C1 from C2) leads to a marked reduction in binding strength. embopress.orgnih.gov This suggests that the 6'-amino group is crucial for optimal interaction with the RNA target, and methylation at this position may disrupt key hydrogen bonds or electrostatic interactions. embopress.org

Binding Affinities of Gentamicin C Components to A-Site RNA

This table presents the dissociation constants (Kd) for different gentamicin components, indicating their binding affinity to a model A-site RNA oligonucleotide at 4°C. A lower Kd value signifies a higher binding affinity.

Gentamicin ComponentDissociation Constant (Kd) in µMReference
Gentamicin C1a0.01 embopress.orgembopress.org
Gentamicin C20.025 embopress.orgembopress.org
Gentamicin C10.5 embopress.orgembopress.org

The primary mechanism of bacterial resistance to aminoglycosides like gentamicin is enzymatic modification. researchgate.netresearchgate.net Bacteria can produce Aminoglycoside-Modifying Enzymes (AMEs), which include aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). researchgate.netnih.gov These enzymes catalyze the transfer of a functional group onto the aminoglycoside molecule. researchgate.net

Specifically, AACs catalyze the acetylation of amino groups on the aminoglycoside structure. researchgate.netnih.gov For instance, AAC(3) enzymes acetylate the 3-amino group, while AAC(6') enzymes act on the 6'-amino group. researchgate.netnih.gov This chemical modification is critical because it disrupts the antibiotic's ability to bind effectively to its target, the ribosomal A-site. researchgate.netnih.gov The addition of an acetyl group can introduce steric hindrance or alter the electrostatic charge, weakening the interaction between the drug and the rRNA, thereby rendering the antibiotic inactive. nih.gov

Enzyme-Substrate Recognition and Catalytic Mechanisms

The enzymes responsible for aminoglycoside resistance have been the subject of detailed mechanistic studies to understand how they recognize their substrates and catalyze their inactivation.

The binding of gentamicin to its ribosomal RNA target is not a simple lock-and-key interaction; it induces significant conformational changes in the A-site. embopress.org Upon binding, two universally conserved adenine (B156593) residues, A1492 and A1493, are displaced from the helical stack and flipped out. embopress.orgnih.gov This structural rearrangement is a key feature of the antibiotic's mechanism of action. The binding of gentamicin also distorts the RNA backbone, causing a widening of the major groove. embopress.org

The catalytic mechanism of aminoglycoside acetyltransferases (AACs) has been elucidated through kinetic and structural studies. The reaction typically proceeds via a nucleophilic attack of an amino group from the aminoglycoside onto the thioester carbonyl of the acetyl coenzyme A (AcCoA) cofactor, forming a tetrahedral intermediate. nih.gov

Mutagenesis studies have been instrumental in identifying key catalytic residues within the active site of these enzymes. For the AAC(6')-Ib enzyme, residues such as Asp115, Asp117, Leu120, Glu167, and Phe171 have been identified as critical for activity, with mutations often leading to a complete loss of resistance. nih.gov Asp115 is thought to function as a general base, deprotonating the 6'-amino group of the aminoglycoside to facilitate its nucleophilic attack. nih.gov For the AAC(6')-Ii isoform, catalysis is suggested to follow an ordered bi-bi mechanism, where AcCoA must bind before the aminoglycoside substrate. nih.gov In this enzyme, Glu72 and Leu76 have been identified as important residues. nih.gov Similarly, in AAC(3)-IIIa, residue H176 has a proposed role in catalysis. plos.org These findings highlight the specific amino acids that orchestrate the inactivation of gentamicin, providing a chemical-level understanding of resistance.

Advanced Analytical Methodologies for Gentamicin C2 Pentaacetate

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as the most prevalent and powerful tool for the analysis of aminoglycosides like Gentamicin (B1671437) C2 Pentaacetate. psu.edunih.gov The inherent characteristics of these compounds necessitate innovative approaches to achieve effective separation from other gentamicin components and potential impurities.

HPLC is a cornerstone in the analysis of gentamicin components. psu.edunih.gov Given that aminoglycosides lack a native chromophore, direct UV detection is often insensitive. thermofisher.com To address this, derivatization is a widely adopted strategy to introduce a UV-absorbing or fluorescent tag onto the molecule, thereby significantly enhancing detection sensitivity. psu.eduthermofisher.compjoes.com

Derivatization can be performed either before the sample is introduced into the HPLC system (pre-column) or after the separation has occurred on the column but before detection (post-column). mdpi.com

Pre-column Derivatization: This approach involves reacting the gentamicin components with a derivatizing agent prior to injection. A common reagent used for this purpose is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amino groups of gentamicin in the presence of a thiol compound to form highly fluorescent isoindole derivatives. pjoes.combioinfopublication.orgchromforum.org Another reagent, 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), has also been successfully used to create 2,4-dinitrophenyl derivatives of gentamicin components, which can be quantified by UV absorbance. researchgate.net Pre-column derivatization offers the advantage of removing excess derivatizing reagent before chromatography, which can reduce background noise and improve sensitivity. nih.gov However, the formation of multiple derivative products from a single analyte can sometimes complicate the resulting chromatogram. mdpi.com

Post-column Derivatization: In this strategy, the gentamicin components are first separated in their native form on the HPLC column. The column effluent is then mixed with a derivatizing reagent in a reaction coil before it enters the detector. nih.gov This method avoids the potential for multiple derivative peaks for a single analyte since the separation has already occurred. mdpi.com Continuous-flow, post-column derivatization with OPA has been effectively used to form fluorescent products for the detection of gentamicin. nih.gov This approach is particularly suitable for methods where the primary separation mechanism, such as ion-pair chromatography, is incompatible with a pre-column derivatization step. akjournals.com The reaction conditions, including pH and temperature, must be carefully optimized for efficient derivatization. For instance, the reaction between aminoglycosides and OPA is rapid under alkaline conditions. google.com

A comparison of common derivatization agents is presented below:

Derivatization AgentTypeDetection MethodKey Features
o-phthalaldehyde (OPA) *Pre- or Post-columnFluorescence, UVReacts with primary amines; widely used; forms highly fluorescent derivatives. pjoes.combioinfopublication.orgnih.gov
1-fluoro-2,4-dinitrobenzene (FDNB) Pre-columnUVForms stable dinitrophenyl derivatives. researchgate.net
9-fluorenylmethyl chloroformate (FMOC-Cl) Pre-columnFluorescenceA common agent for derivatizing aminoglycosides. nih.gov
Phenyl isocyanate Pre-columnUVUsed for the determination of gentamicin. akjournals.com

The choice of detector is critical and is directly linked to the derivatization strategy employed.

UV/Visible (UV-Vis) Detectors: When derivatizing agents that introduce a chromophore are used, such as FDNB, UV-Vis detectors are employed. The wavelength is set to the maximum absorbance of the derivative, for example, 365 nm for 2,4-dinitrophenyl derivatives. researchgate.net

Fluorescence Detectors (FLD): For highly fluorescent derivatives, such as those formed with OPA or FMOC-Cl, fluorescence detectors offer exceptional sensitivity and selectivity. nih.govpjoes.comnih.gov The excitation and emission wavelengths are optimized for the specific derivative to maximize the signal-to-noise ratio. For OPA derivatives of gentamicin, excitation is often set around 330-340 nm and emission around 440-465 nm. pjoes.comgoogle.com

Evaporative Light Scattering Detectors (ELSD): ELSD is a universal detector that does not rely on the optical properties of the analyte and thus can be used without derivatization. nih.gov It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This technique has been successfully applied to the analysis of gentamicin components, avoiding the need for derivatization. nih.gov Optimization of ELSD parameters, such as the drift tube temperature and nebulizing gas pressure, is crucial for achieving optimal sensitivity. nih.gov

Charged Aerosol Detectors (CAD): Similar to ELSD, CAD is another universal detector that is independent of the analyte's chromophoric properties. thermofisher.comthermofisher.com The eluent is nebulized, and the resulting aerosol particles are charged by a corona discharge. The charged particles are then transferred to a collector, where the aggregate charge is measured. CAD is compatible with many volatile ion-pairing reagents used in gentamicin separation and offers a sensitive alternative to derivatization-based methods. thermofisher.com It has demonstrated greater sensitivity than ELSD in some applications for aminoglycoside analysis. thermofisher.com

Ion-pair liquid chromatography is a reversed-phase HPLC technique particularly suited for highly polar and ionic compounds like Gentamicin C2 Pentaacetate. akjournals.comoup.com This method involves adding an ion-pairing agent to the mobile phase. nih.gov These agents, typically alkyl sulfonates or perfluorinated carboxylic acids, have a hydrophobic tail and an ionic head group. thermofisher.comnih.gov The ionic head group forms an ion pair with the charged amino groups of the gentamicin molecule, effectively neutralizing its charge and increasing its hydrophobicity. nih.gov This allows the analyte to be retained and separated on a nonpolar stationary phase, such as C18. thermofisher.comoup.com

Heptafluorobutyric acid (HFBA) and trifluoroacetic acid (TFA) are common volatile ion-pairing reagents used for the separation of gentamicin components. thermofisher.comakjournals.com The choice and concentration of the ion-pairing agent, as well as the pH of the mobile phase, are critical parameters that must be optimized to achieve the desired separation. While effective, the use of ion-pairing agents can sometimes lead to long column equilibration times and may suppress ionization if mass spectrometry detection is used. waters.com

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the analysis of very polar compounds like aminoglycosides. waters.comnih.gov In HILIC, a polar stationary phase (e.g., silica, diol, or zwitterionic) is used with a mobile phase consisting of a high percentage of a nonpolar organic solvent, typically acetonitrile, and a small amount of an aqueous buffer. nih.govnih.gov This creates a water-enriched layer on the surface of the stationary phase, and retention is based on the partitioning of the hydrophilic analyte between this aqueous layer and the bulk mobile phase. nih.gov

HILIC is well-suited for gentamicin analysis as it directly addresses the compound's high polarity. akjournals.com It can provide excellent separation of the various gentamicin components. nih.gov Studies have shown that zwitterionic stationary phases can offer superior separation for aminoglycosides. nih.gov The mobile phase composition, including buffer pH and ionic strength, significantly influences the retention and peak shape in HILIC. nih.gov HILIC can be coupled with various detectors, including ELSD, CAD, and mass spectrometry (MS), providing a versatile platform for gentamicin analysis without the need for derivatization. thermofisher.comnih.gov

Chromatographic ModeStationary Phase ExampleMobile Phase ComponentsDetectionSuitability for Gentamicin C2
IP-LC C18Water/Acetonitrile/Methanol + Ion-Pairing Agent (e.g., HFBA, TFA)UV (with derivatization), ELSD, CAD, ElectrochemicalEffective for separating components based on slight hydrophobicity differences. thermofisher.comoup.com
HILIC Diol, Zwitterionic, SilicaAcetonitrile/Water + Buffer (e.g., Ammonium Formate)ELSD, CAD, MSExcellent for highly polar compounds; avoids ion-pairing agents. nih.govnih.gov

While less common than HPLC, Gas Chromatography (GC) can also be used for the analysis of gentamicin. psu.edu However, due to the non-volatile and polar nature of aminoglycosides, extensive derivatization is required to increase their volatility and thermal stability for GC analysis. rsc.orgrsc.org

A typical derivatization strategy for GC involves a two-step process. First, the hydroxyl groups are silylated, often using a reagent like trimethylsilylimidazole. Following this, the amino groups are acetylated with a reagent such as trifluoroacetic anhydride. rsc.org This comprehensive derivatization makes the gentamicin components sufficiently volatile for separation on a GC column.

GC is almost always coupled with a mass spectrometer (GC-MS) for the analysis of these complex derivatives. The mass spectrometer provides not only detection but also structural information, which is invaluable for identifying the different gentamicin components. rsc.orgrsc.org Negative ion chemical ionization has been shown to provide improved sensitivity and more informative fragmentation patterns for derivatized gentamicin compared to electron ionization. rsc.org

Capillary Electrophoresis (CE) in Aminoglycoside Analysis

CE Coupled with Mass Spectrometry (CE-MS)

To overcome the detection challenges and to provide definitive structural confirmation, capillary electrophoresis is frequently coupled with mass spectrometry (CE-MS). This hyphenated technique combines the superior separation power of CE with the high sensitivity and selectivity of MS, making it an invaluable tool for analyzing complex mixtures like gentamicin. nih.govuitm.edu.my

In CE-MS, the separated analytes from the capillary are introduced directly into the mass spectrometer's ion source. This allows for the precise mass determination of each gentamicin component and its related impurities as they elute. The use of tandem mass spectrometry (MS/MS) further enhances analytical power by providing fragmentation patterns that are unique to each molecule, enabling unambiguous identification of known components and characterization of unknown impurities. nih.gov

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also widely used, CE-MS offers complementary selectivity and can be particularly advantageous for highly polar and charged molecules like aminoglycosides. nih.govnih.govshimadzu.com

Electrophoretic Mobility Studies for Ionization State Determination

By systematically studying the electrophoretic mobility of gentamicin components across a range of pH values, researchers can determine the pKa values of their individual amino groups. nih.gov As the buffer pH changes, the protonation state of the amines is altered, leading to a change in the net charge of the molecule and, consequently, a change in its migration time. Plotting the effective mobility against the buffer pH allows for the experimental determination of these crucial ionization constants. nih.gov

This information is fundamental for several reasons. Firstly, it allows for the optimization of CE separation methods, as the buffer pH can be selected to maximize the charge differences between components, thereby improving resolution. researchgate.net Secondly, understanding the ionization state is critical because the positive charge of gentamicin is linked to its mechanism of action and its interaction with biological targets. researchgate.netnih.gov For example, studies have shown that a decrease in pH from 7.4 to 5.0 dramatically increases the MIC of gentamicin, a phenomenon linked to changes in the protonation state of the molecule. nih.gov

Application of Gentamicin C2 Pentaacetate as an Analytical Reference Standard

Gentamicin C2 Pentaacetate Salt is widely used as an analytical reference standard in the pharmaceutical industry. biosynth.comlgcstandards.comclearsynth.com A reference standard is a highly purified and well-characterized material used as a benchmark for quality control and analytical testing.

This specific salt is employed in a variety of critical applications:

Method Development and Validation: It is used to develop and validate new analytical methods, such as HPLC, LC-MS, and CE, ensuring they are accurate, precise, and robust for quantifying gentamicin components. clearsynth.com

Quality Control (QC): During the manufacturing process of gentamicin-containing drug products, the C2 pentaacetate salt serves as a standard to quantify the active pharmaceutical ingredient (API) and to identify and control impurities. clearsynth.com

Pharmacopeial Traceability: It serves as a standard for traceability against official pharmacopeial standards (e.g., USP or EP), ensuring that analytical results are consistent and meet regulatory requirements. sigmaaldrich.com

Research: In scientific research, it is used to investigate gentamicin's mechanisms of action, resistance, and structure-activity relationships. biosynth.com

The availability of high-purity this compound from various suppliers ensures that laboratories have access to a reliable standard for these essential analytical and research activities. lgcstandards.comclearsynth.com

Development of Methodologies for Impurity Profiling and Related Substances

Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can affect the safety and efficacy of a drug. creative-diagnostics.com The analysis of gentamicin is particularly challenging due to the presence of numerous structurally related substances that are formed during its fermentation-based manufacturing process. nih.gov

A variety of advanced analytical methods have been developed to separate, identify, and quantify these impurities.

Analytical TechniqueDetection MethodKey Features & FindingsReference(s)
Capillary Electrophoresis (CE) Potential Gradient DetectionFast, simple method for underivatized gentamicin. Separated major components (C1, C1a, C2+C2a) at pH 3.5. nih.gov
Ion-Pairing HPLC Pulsed Amperometric Detection (PAD)Highly sensitive method suitable for compounds lacking a UV chromophore. Used in USP/EP monographs. Can be modified for faster analysis. thermofisher.com
Reversed-Phase HPLC Charged Aerosol Detection (CAD)Universal detection method that does not require a chromophore, enabling high sensitivity for impurity analysis without derivatization. researchgate.net
LC-MS/MS Tandem Mass SpectrometryProvides definitive identification of impurities through mass and fragmentation patterns. An HPLC/MS/MS method identified 17 impurities in gentamicin. nih.govkuleuven.be

These methods are essential for ensuring that the levels of impurities and the ratio of the major gentamicin components in commercial products are controlled within strict limits, safeguarding patient health. creative-diagnostics.comthermofisher.com

Computational Chemistry and Molecular Modeling

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding of Gentamicin (B1671437) C2 Pentaacetate Salt to its primary biological targets.

The primary target of gentamicin is the bacterial ribosome, specifically the A-site of the 16S ribosomal RNA (rRNA). nih.govyoutube.com Binding of aminoglycosides to this site interferes with protein synthesis, leading to bacterial cell death. nih.gov While specific docking studies for Gentamicin C2 Pentaacetate Salt are not extensively available in public literature, the binding of its parent compound, Gentamicin C2, and other closely related aminoglycosides like paromomycin, have been modeled. nih.gov

Molecular docking simulations of aminoglycosides with the ribosomal A-site reveal that the neamine (B104775) core of the antibiotic is a primary anchor for binding. nih.gov The interactions are predominantly hydrogen bonds and electrostatic interactions between the amino groups of the aminoglycoside and the phosphate (B84403) backbone and bases of the rRNA. nih.gov For Gentamicin C2, the methyl group at the 6'-carbon can influence binding affinity through hydrophobic interactions and by potentially restricting conformational freedom within the deep groove of the RNA binding pocket. scbt.com

The acetylation of the amino groups in Gentamicin C2 to form the pentaacetate salt is expected to significantly alter its binding to ribosomal RNA. The acetyl groups would disrupt the crucial hydrogen bonds and electrostatic interactions that are fundamental for the high-affinity binding of the parent aminoglycoside. This modification is a known mechanism of bacterial resistance.

Table 1: Key Interactions in Aminoglycoside-Ribosomal RNA Binding

Interacting Moiety (Aminoglycoside) Ribosomal RNA Residue/Component Type of Interaction
Amino groups (e.g., at positions 1, 3, 2', 6') Phosphate backbone, G1494, U1495 Hydrogen bonding, Electrostatic
Hydroxyl groups rRNA bases Hydrogen bonding

Bacterial resistance to aminoglycosides is often mediated by aminoglycoside modifying enzymes (AMEs), which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). researchgate.net These enzymes chemically modify the aminoglycoside, preventing it from binding to the ribosome. researchgate.netmdpi.com

Gentamicin C2 is a substrate for several AMEs. For instance, the 3-N-acetyltransferase, governed by certain R factors in bacteria like E. coli, can acetylate the 3-amino group of gentamicin. nih.gov Molecular docking studies of AMEs with aminoglycosides show the antibiotic binding in a specific orientation within the enzyme's active site, positioning the target hydroxyl or amino group for catalysis.

The penta-acetylation of Gentamicin C2 would mimic the product of an extensive acetylation by multiple AAC enzymes. From a molecular modeling perspective, this compound would likely exhibit a reduced binding affinity for the ribosomal target but could potentially act as an inhibitor for certain AMEs by occupying their active site, although it would not be a substrate for further acetylation. The reactivity of the acetyl groups themselves becomes a point of interest in such interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and flexibility over time.

The acetylation of the five primary amino groups in Gentamicin C2 to form the pentaacetate salt introduces significant changes to its conformational landscape. MD simulations of acetylated molecules, in general, show that the introduction of acetyl groups can alter the molecule's flexibility and preferred conformations. nih.gov

The binding of a ligand to a macromolecule can induce significant conformational changes in the macromolecule itself. nih.govquora.com In the case of aminoglycosides binding to the ribosomal A-site, this binding is known to cause two adenine (B156593) bases (A1492 and A1493) to flip out from an internal loop, a conformational change that is critical for the misreading of the genetic code. nih.gov

MD simulations of the aminoglycoside-ribosome complex have been instrumental in visualizing these dynamic events. acs.org While the parent Gentamicin C2 induces this conformational switch, the pentaacetate derivative, with its compromised ability to form the necessary hydrogen bonds, would be less effective at inducing or stabilizing this flipped-out conformation of the adenine residues. This lack of induced conformational change is a key factor in its reduced antibacterial activity.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are employed to study the electronic properties of molecules, providing insights into their reactivity and the nature of their chemical bonds.

The acetylation of the amino groups in Gentamicin C2 significantly alters their electronic properties. An amino group is a nucleophile and a base, and its reactivity is a key aspect of the molecule's interactions. quora.com Acetylation converts the amine into an amide, which drastically reduces its basicity and nucleophilicity due to the electron-withdrawing nature of the acetyl carbonyl group. quora.com

Quantum mechanical calculations can quantify this change in reactivity. By calculating properties such as the electrostatic potential surface and the energies of the frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for electrophilic or nucleophilic attack. For this compound, QM calculations would show a significant decrease in the electron density on the nitrogen atoms compared to the parent compound, explaining their reduced ability to act as hydrogen bond donors in interactions with the ribosome. The carbonyl carbons of the acetyl groups would, in turn, become more electrophilic and potential sites for nucleophilic attack, which could be relevant in the context of enzymatic hydrolysis.

Table 2: Chemical Compounds Mentioned

Compound Name
Gentamicin C1
Gentamicin C1a
Gentamicin C2
This compound
Gentamicin C2a
Gentamicin C2b
Paromomycin
Acetic Anhydride
Acetyl Chloride
Sodium Acetate (B1210297)

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational disciplines used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For complex molecules like aminoglycoside antibiotics, these approaches are indispensable for deciphering the subtle structural modifications that govern their efficacy and interactions. While specific QSAR models for this compound are not extensively documented in public research, a substantial body of computational work exists for the parent gentamicin congeners (C1, C1a, C2, C2a) and the broader aminoglycoside class. nih.govnih.gov These studies provide a robust framework for predicting the behavior of related compounds.

The fundamental principle of QSAR in the context of gentamicins is to model how variations in the molecular structure—such as the pattern of methylation and the stereochemistry of functional groups—influence their interaction with the primary biological target, the bacterial ribosome. nih.govresearchgate.net Cheminformatics tools, including machine learning algorithms and pharmacophore modeling, leverage data from these interactions to predict the activity of novel derivatives, screen virtual libraries for new potential antibiotics, and understand mechanisms of action and resistance at a molecular level. oup.comresearchgate.net

Cheminformatics and QSAR modeling provide critical insights into predicting how gentamicin and its analogs will interact with biological targets and undergo chemical transformations.

Predicting Molecular Interactions:

The primary antibacterial action of gentamicin stems from its high-affinity binding to the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA of bacteria. nih.gov Computational models are crucial for predicting the strength and nature of this interaction.

3D-QSAR and Pharmacophore Modeling: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models. nih.gov These models align a series of known aminoglycoside structures and correlate their 3D steric, electrostatic, and hydrophobic properties with their measured binding affinities. nih.gov The resulting models can then be used to predict the activity of new, unsynthesized compounds. Pharmacophore models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, positive charges) necessary for binding to the RNA A-site. biorxiv.org These models serve as 3D queries to rapidly screen large chemical databases for novel molecular scaffolds that could bind to the target. acs.org

Structure-Activity Insights: The differences among the major components of the gentamicin C complex (C1, C1a, and C2) lie in the methylation pattern of the 6'-position on the purpurosamine ring. Computational models and binding studies reveal how these subtle changes directly impact ribosomal binding affinity. For example, the additional methyl group on the 6'-amino group of Gentamicin C1 is thought to sterically hinder optimal binding compared to Gentamicin C2. nih.gov This relationship between structure and binding affinity is a key input for developing predictive QSAR models.

Gentamicin CongenerKey Structural DifferenceReported Binding Affinity (Kd) for A-site RNA
Gentamicin C1aC-6' has -CH(NHCH₃)~0.01 µM
Gentamicin C2C-6' has -CH(NH₂)~0.025 µM
Gentamicin C1C-6' has -C(CH₃)(NHCH₃)~0.5 µM

This table summarizes the dissociation constants (Kd) for different gentamicin C components binding to a model of the ribosomal A-site, showing how minor structural changes affect interaction strength.

Modern Cheminformatics: More recent approaches employ machine learning algorithms trained on datasets of RNA-ligand interactions to predict binding affinities. oup.com These models can identify complex, non-linear relationships between a molecule's structural descriptors and its ability to bind to specific RNA subtypes, including ribosomal RNA. oup.com

Computational MethodApplication for AminoglycosidesPredicted Outcome
3D-QSAR (e.g., CoMFA, CoMSIA)Correlates 3D molecular fields with biological activity. nih.govBinding affinity of new derivatives. nih.gov
Pharmacophore ModelingIdentifies essential 3D features for RNA binding. biorxiv.orgScreening for novel chemical scaffolds. acs.org
Molecular DockingSimulates the binding pose of a ligand in the target site.Predicts binding orientation and scores interaction energy.
Machine LearningBuilds predictive models from large datasets of RNA-ligand interactions. oup.comBinding affinity for various RNA subtypes. oup.com
Molecular Dynamics (MD) SimulationSimulates the movement of the ligand-target complex over time.Reveals conformational changes and interaction stability.

Predicting Chemical Transformations:

Computational models are also employed to predict how gentamicin molecules might be chemically altered, either through biological processes or synthetic design.

Biosynthetic Transformations: The biosynthesis of gentamicin involves a series of enzymatic steps that can be modeled computationally. For instance, the enzyme GenB2 is known to catalyze the epimerization (a change in stereochemistry) at the C-6' position, converting Gentamicin C2a into Gentamicin C2. acs.org Computational studies of the enzyme's active site and its interaction with the substrate can predict the feasibility and outcome of such transformations. acs.org

Resistance-Mediated Transformations: A common mechanism of bacterial resistance involves the enzymatic modification of the antibiotic. For example, aminoglycoside acetyltransferases can acetylate the 6'-amino group, inactivating the drug. Structural modeling can predict the susceptibility of different gentamicins to these enzymes. Gentamicin C1, with its N-methylated 6'-amino group, is predicted to be a poor substrate for this enzymatic transformation due to steric hindrance, a prediction consistent with experimental observations. nih.gov

Prodrug Design and Hydrolysis: Cheminformatics can guide the design of prodrugs, which are inactive derivatives that transform into the active drug under physiological conditions. In one study, a Gentamicin C1 derivative was engineered by attaching (2-sulfo)-9-fluorenylmethoxycarbonyl (FMS) groups. acs.org Computational modeling can be used to predict the rate of hydrolysis of these FMS groups to release the active gentamicin, thereby predicting the transformation that restores its antibacterial activity over time. acs.org

Future Directions and Emerging Research Areas in Gentamicin C2 Pentaacetate Chemistry

Development of Novel Synthetic Routes for Stereoisomer-Pure Gentamicin (B1671437) C2 Pentaacetate

The commercial production of gentamicin results in a mixture of several related components, including Gentamicin C1, C1a, C2, and C2a. nih.govontosight.ai Isolating a single, pure stereoisomer like Gentamicin C2 is a significant challenge. Consequently, the development of synthetic routes to produce stereoisomer-pure compounds is a major focus of current research. A key advantage of synthesis over isolation from fermentation broths is the ability to access single, pure congeners, which can have different toxicological profiles. researchgate.net

Recent breakthroughs have demonstrated straightforward, stereocontrolled synthetic routes to produce Gentamicin C2. nih.govelifesciences.org One such approach starts from the readily available aminoglycoside, sisomicin (B1680986). nih.govelifesciences.org This multi-step synthesis allows for precise control over the stereochemistry at the 6'-position, which is crucial for defining the specific properties of the C2 isomer. nih.govelifesciences.org The process involves the conversion of sisomicin to a key intermediate, followed by a sequence of reactions including acetal (B89532) cleavage, formation of a sulfinyl imine, epimerization, and the introduction of a methyl group to yield the desired Gentamicin C2 structure. nih.govelifesciences.org The final product is often purified as its acetate (B1210297) salt. nih.govelifesciences.org These synthetic strategies provide a reliable alternative to chromatographic separation for obtaining pure Gentamicin C2, facilitating more detailed studies of its structure-activity relationships. nih.govelifesciences.orgaragen.com

Table 1: Key Steps in a Stereocontrolled Synthesis of Gentamicin C2

StepDescriptionStarting MaterialKey ReagentsOutcomeReference
1Conversion to Key IntermediateSisomicinMultiple stepsKey Intermediate 15 nih.govelifesciences.org
2Acetal Cleavage & Imine FormationIntermediate 15Trifluoroacetic acid, (R)-tert-butylsulfinamideSulfinyl imine nih.govelifesciences.org
3Epimerization & Conformation InversionSulfinyl imineDiazabicycloundeceneIntermediate 16 nih.govelifesciences.org
4C6'-MethylationIntermediate 16Methylmagnesium chloride6'-C-methylated compound (17) nih.govelifesciences.org
5Deprotection & Salt FormationCompound 17Acidic hydrolysis, Hydrogenolysis, Barium hydroxide, Acetic acidGentamicin C2 Acetate Salt nih.govelifesciences.org

Engineering of Aminoglycoside Modifying Enzymes for Tailored Derivatization

The rise of antibiotic resistance, often mediated by aminoglycoside-modifying enzymes (AMEs), presents a major challenge. researchgate.netcreative-diagnostics.com These bacterial enzymes inactivate aminoglycosides by catalyzing modifications such as acetylation, phosphorylation, or adenylation at specific hydroxyl or amino groups. researchgate.netcreative-diagnostics.com However, researchers are now harnessing the power of these enzymes, as well as others, for the tailored derivatization of aminoglycosides. researchgate.netisaaa.orgresearchgate.net This biocatalytic and chemoenzymatic approach offers a more concise, sustainable, and regioselective alternative to traditional chemical synthesis, which often requires extensive and inefficient protection and deprotection steps. researchgate.netresearchgate.net

One promising strategy involves the use of transaminase enzymes. researchgate.netresearchgate.net A two-step chemoenzymatic route has been developed to selectively modify the C-6′ position of aminoglycosides like gentamicin. researchgate.netresearchgate.net In this process, a transaminase enzyme is used to generate an aldehyde at the C-6′ position without the need for protecting groups. researchgate.netresearchgate.net This aldehyde intermediate can then undergo reductive amination with various amines to introduce new substituents at this specific position, leading to novel analogues. researchgate.net This method allows for the creation of a library of new compounds with potentially improved activity or the ability to evade resistance mechanisms. researchgate.netresearchgate.net Laccase-mediated derivatization is another enzymatic method being explored to synthesize new aminoglycoside derivatives under mild, aqueous conditions. isaaa.org

Advanced Spectroscopic Probes and Techniques for Real-time Mechanistic Studies

Understanding the precise mechanism of action of Gentamicin C2 at a molecular level is crucial for developing improved derivatives. Advanced spectroscopic techniques are providing unprecedented insights into these mechanisms in real-time. For instance, super-resolved single-molecule tracking has been used to study the effect of gentamicin on protein synthesis directly inside living E. coli cells. nih.govnih.gov By tracking dye-labeled transfer RNAs (tRNAs) binding to ribosomes, researchers have observed that gentamicin slows down translation elongation by two- to four-fold, rather than completely halting it. nih.govnih.gov This suggests the bactericidal effect may stem from a disturbed, rather than fully inhibited, protein synthesis process. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to probe the structure and conformation of Gentamicin C2 in solution. nih.govelifesciences.org NMR studies have been conducted to examine the side chain conformation of Gentamicin C2, revealing a preference for a specific spatial arrangement (gauche-gauche conformation). elifesciences.org This conformational preference, influenced by the methyl group at the C6' position, is critical for how the molecule interacts with its ribosomal RNA target. elifesciences.orgnih.gov These detailed structural and dynamic insights are invaluable for understanding the structure-activity relationships that govern the efficacy and toxicity of different gentamicin isomers. nih.govelifesciences.org

Integration of Multi-Omics Data for Comprehensive Understanding of Aminoglycoside Chemical Biology

To gain a holistic view of how aminoglycosides like gentamicin interact with biological systems, researchers are increasingly turning to the integration of multi-omics data. nih.govnih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to the drug. researchgate.netnih.govasm.org Such integrated analyses can help unravel complex mechanisms of action, identify new drug targets, and discover biomarkers for efficacy and toxicity. researchgate.netasm.org

A notable study integrated transcriptomic and proteomic data to investigate gentamicin-induced nephrotoxicity in rats. asm.org The results provided a more comprehensive understanding of the molecular mechanisms, showing regulation of numerous genes and proteins involved in inflammation, mitochondrial dysfunction, and oxidative stress. asm.org Another study focusing on the metabolome found that gentamicin treatment in mice altered serum metabolic profiles, notably increasing the levels of branched-chain amino acids (BCAAs). creative-diagnostics.com These systems-level insights, which connect the drug's presence to genome-wide, proteome-wide, and metabolome-wide changes, are essential for understanding the full biological impact of gentamicin and for developing safer and more effective aminoglycoside therapies. creative-diagnostics.comnih.govasm.org

Table 2: Examples of Omics Approaches in Gentamicin Research

Omics TypeOrganism/SystemKey FindingsImplicationReference
TranscriptomicsRat Kidney & BloodRegulation of genes related to NF-kappa B pathway and T-cell receptor signaling.Suggests inflammatory processes related to nephrotoxicity. asm.org
ProteomicsRat KidneyRegulation of proteins suggesting mitochondrial dysfunction, oxidative stress, and effects on protein biosynthesis.Provides insight into the cellular mechanisms of gentamicin toxicity. asm.org
MetabolomicsMouse SerumAltered metabolic profiles, including increased levels of branched-chain amino acids (BCAAs).Reveals systemic metabolic impact and potential mediators of off-target effects. creative-diagnostics.com
GenomicsP. aeruginosaIdentification of aminoglycoside modifying enzyme (AME) genes and mutations associated with resistance.Elucidates genetic basis of resistance, informing development of new drugs. mdpi.com

Application of Advanced Computational Models for Predicting Chemical Reactivity and Selectivity

Advanced computational models are becoming indispensable tools in drug discovery and development, including for aminoglycosides. These in silico methods can predict the chemical reactivity, selectivity, and potential interactions of molecules like Gentamicin C2, thereby accelerating the design of new derivatives with improved properties. asm.orgmdpi.com Molecular docking studies, for example, have been used to investigate the binding potential of different aminoglycosides with various RNA targets, such as riboswitches, and even other protein targets like topoisomerase I. asm.orgmdpi.com These simulations can predict binding affinities and identify key interactions, such as hydrogen bonds, that are crucial for molecular recognition. asm.org

Furthermore, machine learning and deep learning models are being developed to predict the chemical reactivity of compounds. By training these models on large datasets of known compounds and their reactivities, it is possible to rapidly and accurately predict the reactivity of new, untested molecules. This is particularly valuable for covalent compounds, where inherent reactivity can lead to off-target effects. For aminoglycosides, these predictive models can help in designing derivatives that selectively bind to their bacterial ribosomal target with high affinity while minimizing interactions with host targets or susceptibility to resistance enzymes. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also being used to evaluate the drug-like properties of new derivatives early in the discovery process.

Q & A

Q. What analytical methods are recommended for quantifying Gentamicin C2 Pentaacetate Salt, given its lack of UV absorbance?

this compound lacks a chromophore, making direct UV spectrophotometry ineffective. The U.S. and European pharmacopeias specify liquid chromatography with pulsed electrochemical detection (LC-PED) for analysis due to its ability to separate and quantify aminoglycosides without UV-active groups . This method is critical for distinguishing between Gentamicin C components (C1, C1a, C2, C2a) and validating purity (>95% by HPLC, as per pharmacopeial standards) .

Q. How can researchers confirm the structural identity and purity of this compound?

Structural confirmation requires NMR and high-resolution mass spectrometry (HRMS) to verify the molecular formula (C20H41N5O7·5C2H4O2) and detect acetylated functional groups . Purity assessment should combine HPLC with charged aerosol detection (CAD) to address non-UV-active impurities and ensure compliance with pharmacopeial limits (90–125% gentamicin sulfate equivalence) .

Q. What are the stability considerations for storing this compound in laboratory settings?

The compound is stable at -20°C for long-term storage but degrades at temperatures >37°C, particularly under alkaline or acidic conditions. Reconstituted solutions remain stable for 15 days at 37°C or 24 hours at 25°C when diluted in 0.9% NaCl or 5% glucose . Heat sensitivity varies among Gentamicin substituents, with C2 being more prone to thermal degradation than C1a .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data when using different analytical methods?

Discrepancies may arise from matrix interference (e.g., excipients in formulations) or method-specific detection limits. Cross-validate results using orthogonal techniques :

  • LC-PED for quantifying intact Gentamicin C components.
  • Ion-pair LC-MS/MS for detecting degradation products or acetylated variants . Ensure calibration standards match the sample matrix to mitigate biases .

Q. What experimental design considerations are critical for synthesizing this compound with minimal C2a contamination?

The compound is often a mixture of C2 and C2a isomers , requiring preparative chromatography for separation . Optimize acetylation conditions (e.g., reaction time, stoichiometry of acetic anhydride) to minimize byproducts. Monitor reaction progress with TLC or LC-MS to terminate before isomerization occurs . Post-synthesis, use reverse-phase HPLC with a C18 column to isolate C2-specific fractions .

Q. How can batch-to-batch variability in this compound impact reproducibility in antimicrobial assays?

Variability in acetyl group distribution or residual solvents (e.g., acetic acid) can alter solubility or bioactivity. Implement rigorous QC protocols :

  • Peptide content analysis to quantify active components.
  • Karl Fischer titration to control moisture content, which affects stability . For cell-based assays, pre-test batches using broth microdilution to correlate purity with minimum inhibitory concentrations (MICs) .

Q. What strategies address challenges in quantifying this compound in complex biological matrices (e.g., serum)?

Use solid-phase extraction (SPE) with weak cation-exchange cartridges to isolate the compound from proteins and salts. Pair with LC-MS/MS for sensitivity (LOQ < 0.1 µg/mL). Validate recovery rates using isotopically labeled internal standards (e.g., [13C6]-Tobramycin pentaacetate) to correct for matrix effects .

Methodological Notes

  • Thermal Stability Testing : Conduct accelerated degradation studies at 100°C across pH 2–12 to simulate processing/storage conditions .
  • Impurity Profiling : Reference pharmacopeial guidelines (e.g., EP Impurity C/D) to identify and quantify degradation products like Gentamicin B1 or desmethyl variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gentamicin C2 Pentaacetate Salt
Reactant of Route 2
Gentamicin C2 Pentaacetate Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.